molecular formula C19H24FN3O2 B2769771 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894027-23-7

1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2769771
CAS RN: 894027-23-7
M. Wt: 345.418
InChI Key: FTHUFYMVULUPSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I. This molecule has gained significant attention in recent years due to its potential as an anticancer agent.

Scientific Research Applications

Stereoselective Synthesis and Kinase Inhibition

Research on related compounds highlights the importance of stereoselective synthesis in developing potent kinase inhibitors. For example, the synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179 was achieved through stereospecific hydroboration, indicating that structural analogs of this compound could serve as valuable tools in the study and potential treatment of diseases mediated by kinase pathways (Zecheng Chen et al., 2010).

Antifungal Activity

Similar urea derivatives have been evaluated for their antifungal properties. The synthesis and evaluation of N(1)- and N(3)-(4-fluorophenyl) ureas as antifungal agents against specific fungi strains suggest that structurally related compounds might also possess antifungal capabilities, useful in agricultural chemistry or as pharmaceutical agents (A. Mishra et al., 2000).

Cytotoxicity and Topoisomerase Inhibition

The design, synthesis, and evaluation of novel compounds for their cytotoxicity and topoisomerase IIα inhibitory activity indicate the potential for related urea compounds in cancer research. These activities are crucial for developing new anticancer agents, suggesting that the compound could be explored for its efficacy in inhibiting cancer cell growth (Raquib Alam et al., 2016).

Corrosion Inhibition

Studies on 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic conditions highlight the application of urea derivatives in industrial processes. These compounds form protective layers on metal surfaces, reducing corrosion, which suggests potential applications for related compounds in material science and engineering (B. Mistry et al., 2011).

Molecular Recognition and Sensing

Research into the binding of carboxylic acids by fluorescent pyridyl ureas demonstrates the utility of urea derivatives in developing sensors for detecting various organic molecules. This application is particularly relevant in analytical chemistry, where such compounds can be used to detect and quantify analytes in complex mixtures (L. Jordan et al., 2010).

properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c20-15-7-4-8-17(11-15)23-13-16(12-18(23)24)22-19(25)21-10-9-14-5-2-1-3-6-14/h4-5,7-8,11,16H,1-3,6,9-10,12-13H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHUFYMVULUPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.